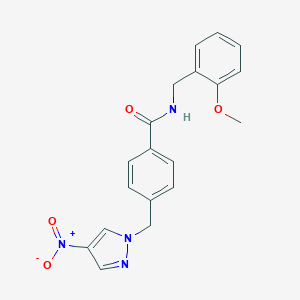
3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(4-phenoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(4-phenoxyphenyl)acrylamide, also known as EMPA, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. In
Wirkmechanismus
The mechanism of action of 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(4-phenoxyphenyl)acrylamide is not fully understood. However, it has been suggested that 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(4-phenoxyphenyl)acrylamide inhibits the activity of certain enzymes, including topoisomerase IIα and β, which are involved in DNA replication and cell division. 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(4-phenoxyphenyl)acrylamide also induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(4-phenoxyphenyl)acrylamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the activity of certain enzymes involved in DNA replication and cell division. 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(4-phenoxyphenyl)acrylamide has also been shown to have anti-inflammatory and anti-oxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(4-phenoxyphenyl)acrylamide has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized using various methods. 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(4-phenoxyphenyl)acrylamide has also been shown to have low cytotoxicity, making it a suitable compound for use in cell culture experiments. However, 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(4-phenoxyphenyl)acrylamide has some limitations, including its poor solubility in water and its limited bioavailability.
Zukünftige Richtungen
There are several future directions for the study of 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(4-phenoxyphenyl)acrylamide. One direction is to further investigate its mechanism of action and its potential use as a therapeutic agent in the treatment of cancer and neurodegenerative diseases. Another direction is to develop more efficient synthesis methods for 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(4-phenoxyphenyl)acrylamide and to improve its solubility and bioavailability. Additionally, further studies are needed to investigate the potential side effects of 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(4-phenoxyphenyl)acrylamide and to determine its safety for use in humans.
Synthesemethoden
3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(4-phenoxyphenyl)acrylamide can be synthesized using various methods, including the reaction of 4-bromoacetophenone with 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde, followed by the reaction of the resulting compound with 4-phenoxybenzoyl chloride. Another method involves the reaction of 4-bromoacetophenone with 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde, followed by the reaction of the resulting compound with 4-phenoxyphenylboronic acid in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(4-phenoxyphenyl)acrylamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to have anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(4-phenoxyphenyl)acrylamide has also been studied for its potential use as a therapeutic agent in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
Produktname |
3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(4-phenoxyphenyl)acrylamide |
|---|---|
Molekularformel |
C21H21N3O2 |
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
(E)-3-(1-ethyl-5-methylpyrazol-4-yl)-N-(4-phenoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C21H21N3O2/c1-3-24-16(2)17(15-22-24)9-14-21(25)23-18-10-12-20(13-11-18)26-19-7-5-4-6-8-19/h4-15H,3H2,1-2H3,(H,23,25)/b14-9+ |
InChI-Schlüssel |
SFXZZXUCLVRQQA-NTEUORMPSA-N |
Isomerische SMILES |
CCN1C(=C(C=N1)/C=C/C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C |
SMILES |
CCN1C(=C(C=N1)C=CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C |
Kanonische SMILES |
CCN1C(=C(C=N1)C=CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide](/img/structure/B213667.png)

![3-methyl-N-[2-(phenylcarbonyl)phenyl]thiophene-2-carboxamide](/img/structure/B213670.png)
![4-bromo-1,3-dimethyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-5-carboxamide](/img/structure/B213671.png)

![N-(4-fluorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213675.png)
![4,5-Dimethyl-2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B213679.png)

![{5-[(3-chlorophenoxy)methyl]furan-2-yl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B213683.png)

![N-{4-[acetyl(methyl)amino]phenyl}-3-[(3-chlorophenoxy)methyl]benzamide](/img/structure/B213686.png)
![5-[(4-fluorophenoxy)methyl]-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide](/img/structure/B213687.png)
![1-ethyl-N-[2-(phenylcarbonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B213688.png)
